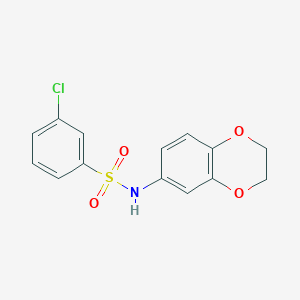

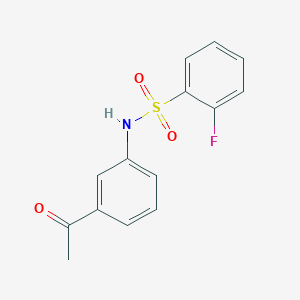

![molecular formula C26H21N3O3S B492756 2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide CAS No. 690960-73-7](/img/structure/B492756.png)

2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide . It is a complex organic molecule with potential anticancer activity .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-cyano-N-(furan-2-ylmethyl)acetamide with aryl isothiocyanates . The reaction was carried out in ethanol in the presence of an equimolar amount of sodium ethylate .Molecular Structure Analysis

The molecular formula of this compound is C25H20N4O2S2 . The InChI string is InChI=1S/C25H20N4O2S2/c1-16-14-27-25(33-16)29-23(30)15-32-24-21(13-26)20(17-6-4-3-5-7-17)12-22(28-24)18-8-10-19(31-2)11-9-18/h3-12,14H,15H2,1-2H3,(H,27,29,30) .Chemical Reactions Analysis

The compound reacts with chloroacetic acid in the presence of pyridine to form 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide . The reactions of compounds with ethyl 3-aryl-2-bromopropanoates under similar conditions gave thiazolidin-4-one derivatives .Physical And Chemical Properties Analysis

The compound has a molecular weight of 472.585 . The yield of the compound from the synthesis reaction was 0.90 g (69%), and the melting point was 177–179°C .Scientific Research Applications

Anticancer Activity

This compound could potentially be used in the development of anticancer drugs . The compound’s derivatives have shown promising results in inhibiting the growth of cancer cells . They interact with key amino acids of the active site of topoisomerase IB, an enzyme involved in the replication of DNA and thus, the growth of cancer cells .

Antifungal Activity

The compound also has potential antifungal applications . Its derivatives have been found to be effective against six Candida strains, with their MIC 50 (minimum inhibitory concentration that inhibits 50% of the organisms) being less than or equal to that of fluconazole, a commonly used antifungal drug .

Lasing Applications

The compound could be used in the synthesis of new candidates of thiophene/phenylene co-oligomer (TPCO) species for lasing applications . These species show unique and superior lasing performance in single crystals .

Dye-Sensitized Solar Cells (DSSCs)

The compound could potentially be used in the development of DSSCs . A dye synthesized from a similar compound was used as a sensitizer in a DSSC, which achieved an efficiency of 1.7% .

Synthesis of Heterocyclic Compounds

The compound could be used in the synthesis of heterocyclic compounds . These compounds have a wide range of applications in medicinal chemistry, agriculture, and materials science .

Optoelectronic Characteristics

The compound could potentially be used to improve optoelectronic characteristics . The synthesized species showed different molecular orientations, which resulted in different optoelectronic characteristics .

Future Directions

properties

IUPAC Name |

2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O3S/c1-31-20-11-9-18(10-12-20)22-14-24(19-6-3-2-4-7-19)29-26(23(22)15-27)33-17-25(30)28-16-21-8-5-13-32-21/h2-14H,16-17H2,1H3,(H,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVMPFGQOMXKFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NCC3=CC=CO3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B492673.png)

![3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B492675.png)

![2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B492677.png)

![2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B492679.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]acetamide](/img/structure/B492681.png)

![2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B492682.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B492684.png)